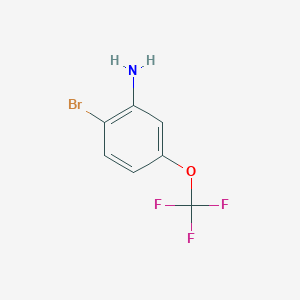

4-Fluoro-2-methoxy-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

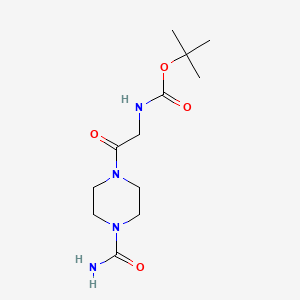

“4-Fluoro-2-methylaniline” is a type of aromatic amine. It’s a derivative of aniline where a fluorine atom is substituted at the 4th position and a methyl group at the 2nd position . It’s used in various chemical reactions and has applications in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methylaniline” consists of a benzene ring with a fluorine atom at the 4th position and a methyl group at the 2nd position . The exact structure of “4-Fluoro-2-methoxy-N-methylaniline” isn’t available in the sources I found.

Aplicaciones Científicas De Investigación

Environmental Toxicology Insights

A study explored the metabonomic assessment of toxicity using earthworms (Eisenia veneta) exposed to different xenobiotics, including 2-fluoro-4-methylaniline, a compound closely related to 4-Fluoro-2-methoxy-N-methylaniline. This research utilized high-resolution 1H NMR spectroscopy to detect changes in low-molecular-weight metabolites indicative of toxic insult. Such studies are crucial for understanding the environmental impact of chemical compounds and developing biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Medicinal Chemistry and Imaging

In medicinal chemistry, derivatives of 4-Fluoro-2-methoxy-N-methylaniline have been synthesized and evaluated as potential positron emission tomography (PET) probes. For instance, compounds were designed for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for β-amyloid aggregates, demonstrating the potential of 4-Fluoro-2-methoxy-N-methylaniline derivatives in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Organic Synthesis Applications

4-Fluoro-2-methoxy-N-methylaniline serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, a study described a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the versatility of fluoro-methoxyaniline derivatives in organic synthesis. Such reactions contribute to the development of novel materials and pharmaceuticals (Patrick et al., 2002).

Advanced Material Research

Research into fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showcased the application of fluoro-aniline derivatives in catalyzing reactions using CO2 as a C1 building block. This study emphasizes the role of such compounds in developing more efficient and environmentally friendly catalytic processes (Yang et al., 2015).

Propiedades

IUPAC Name |

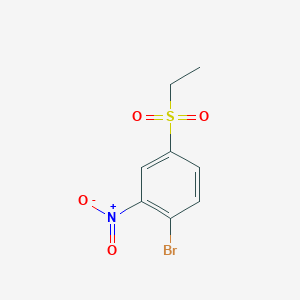

4-fluoro-2-methoxy-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBVWHXMTJVYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

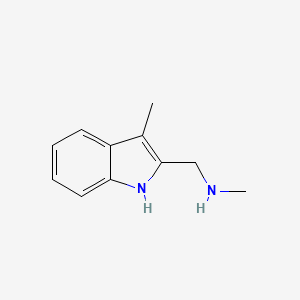

CNC1=C(C=C(C=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650491 |

Source

|

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxy-N-methylaniline | |

CAS RN |

941294-13-9 |

Source

|

| Record name | 4-Fluoro-2-methoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)

![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)